molecular formula C16H15Br2NO3 B14521027 2-(2,4-Dibromophenoxy)ethyl (2-methylphenyl)carbamate CAS No. 62643-96-3

2-(2,4-Dibromophenoxy)ethyl (2-methylphenyl)carbamate

Cat. No.: B14521027
CAS No.: 62643-96-3
M. Wt: 429.10 g/mol
InChI Key: SCWOFYCUVOOAIQ-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)ethyl (2-methylphenyl)carbamate is an organic compound with the molecular formula C16H15Br2NO3 It is a carbamate derivative, characterized by the presence of a carbamate group (-NHCOO-) linked to a 2-methylphenyl group and a 2-(2,4-dibromophenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromophenoxy)ethyl (2-methylphenyl)carbamate typically involves the reaction of 2,4-dibromophenol with ethylene oxide to form 2-(2,4-dibromophenoxy)ethanol. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenoxy)ethyl (2-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

2-(2,4-Dibromophenoxy)ethyl (2-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromophenoxy)ethyl (2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation of active site residues, leading to the disruption of enzymatic activity. This compound may also interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)ethyl (2-methylphenyl)carbamate
  • 2-(2,4-Difluorophenoxy)ethyl (2-methylphenyl)carbamate
  • 2-(2,4-Dimethylphenoxy)ethyl (2-methylphenyl)carbamate

Uniqueness

2-(2,4-Dibromophenoxy)ethyl (2-methylphenyl)carbamate is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its chlorinated, fluorinated, or methylated analogs. The bromine atoms also contribute to the compound’s distinct physicochemical properties, such as higher molecular weight and different solubility characteristics.

Properties

CAS No.

62643-96-3

Molecular Formula

C16H15Br2NO3

Molecular Weight

429.10 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)ethyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C16H15Br2NO3/c1-11-4-2-3-5-14(11)19-16(20)22-9-8-21-15-7-6-12(17)10-13(15)18/h2-7,10H,8-9H2,1H3,(H,19,20)

InChI Key

SCWOFYCUVOOAIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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